Cas no 7120-86-7 (5-tert-Butyl-1,3,4-oxadiazol-2-ol)

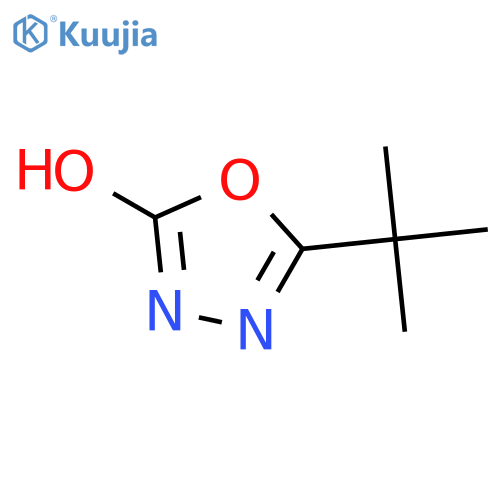

7120-86-7 structure

商品名:5-tert-Butyl-1,3,4-oxadiazol-2-ol

5-tert-Butyl-1,3,4-oxadiazol-2-ol 化学的及び物理的性質

名前と識別子

-

- 5-(tert-Butyl)-1,3,4-oxadiazol-2-ol

- 1,3,4-Oxadiazol-2(3H)-one,5-(1,1-dimethylethyl)-

- 5-tert-Butyl-1,3,4-oxadiazol-2-ol

- 5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one

- 5-(TERT-BUTYL)-1,3,4-OXADIAZOL-2(3H)-ONE

- 5-t-butyl-1,3,4-oxadiazol-2(3H)-one

- 5-tert.-Butyl-1,3,4-oxadiazolin-2-on

- 5-tert-butyl-1,3,4-oxadiazol-2(3H)-one

- 5-tert-Butyl-1,3,4-oxadiazol-2-on

- 5-tert-butyl-3H-[1,3,4]oxadiazol-2-one

- AC1L31KD

- AG-G-78750

- Ambcb4043273

- EINECS 230-423-8

- SureCN6123491

- SureCN6123592

- 1,3,4-OXADIAZOLINE,5-TERT.BUTYL,2-ONE

- Z1206171857

- 7120-86-7

- LS-04781

- InChI=1/C6H10N2O2/c1-6(2,3)4-7-8-5(9)10-4/h1-3H3,(H,8,9

- CS-0231360

- 5-tert-butyl-3H-1,3,4-oxadiazol-2-one

- DTXSID10221401

- MFCD18064637

- NS00037171

- AKOS013511983

- EN300-108079

- 1,3,4-oxadiazol-2(3H)-one, 5-(1,1-dimethylethyl)-

- AKOS005175030

- SCHEMBL6123491

- AT18782

-

- MDL: MFCD18064637

- インチ: InChI=1S/C6H10N2O2/c1-6(2,3)4-7-8-5(9)10-4/h1-3H3,(H,8,9)

- InChIKey: RDYYZFFSCOVWIM-UHFFFAOYSA-N

- ほほえんだ: CC(C)(C)C1=NN=C(O)O1

計算された属性

- せいみつぶんしりょう: 142.0743

- どういたいしつりょう: 142.074

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 190

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 50.7A^2

- 疎水性パラメータ計算基準値(XlogP): 1.2

じっけんとくせい

- 密度みつど: 1.22

- 屈折率: 1.53

- PSA: 50.69

5-tert-Butyl-1,3,4-oxadiazol-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB294528-1 g |

5-tert-Butyl-1,3,4-oxadiazol-2-ol; 95% |

7120-86-7 | 1 g |

€230.10 | 2023-07-20 | ||

| eNovation Chemicals LLC | Y1240155-1g |

1,3,4-Oxadiazol-2(3H)-one,5-(1,1-dimethylethyl)- |

7120-86-7 | 95% | 1g |

$185 | 2024-06-07 | |

| Enamine | EN300-108079-0.1g |

5-tert-butyl-1,3,4-oxadiazol-2-ol |

7120-86-7 | 95% | 0.1g |

$83.0 | 2023-10-28 | |

| Aaron | AR005KYE-5g |

1,3,4-Oxadiazol-2(3H)-one,5-(1,1-dimethylethyl)- |

7120-86-7 | 95% | 5g |

$852.00 | 2023-12-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1302030-2.5g |

5-Tert-butyl-1,3,4-oxadiazol-2-ol |

7120-86-7 | 95+% | 2.5g |

¥10098.00 | 2024-05-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1302030-10g |

5-Tert-butyl-1,3,4-oxadiazol-2-ol |

7120-86-7 | 95+% | 10g |

¥18506.00 | 2024-05-02 | |

| abcr | AB294528-1g |

5-tert-Butyl-1,3,4-oxadiazol-2-ol, 95%; . |

7120-86-7 | 95% | 1g |

€230.10 | 2025-02-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1302030-5g |

5-Tert-butyl-1,3,4-oxadiazol-2-ol |

7120-86-7 | 95+% | 5g |

¥15139.00 | 2024-05-02 | |

| Enamine | EN300-108079-10g |

5-tert-butyl-1,3,4-oxadiazol-2-ol |

7120-86-7 | 95% | 10g |

$857.0 | 2023-10-28 | |

| Aaron | AR005KYE-500mg |

1,3,4-Oxadiazol-2(3H)-one,5-(1,1-dimethylethyl)- |

7120-86-7 | 95% | 500mg |

$281.00 | 2025-01-23 |

5-tert-Butyl-1,3,4-oxadiazol-2-ol 関連文献

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Esteban E. Ureña-Benavides,Christopher L. Kitchens RSC Adv., 2012,2, 1096-1105

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

7120-86-7 (5-tert-Butyl-1,3,4-oxadiazol-2-ol) 関連製品

- 1227465-66-8(5-Cyclopropyl-1,3,4-oxadiazol-2-ol)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:7120-86-7)5-tert-Butyl-1,3,4-oxadiazol-2-ol

清らかである:99%

はかる:10g

価格 ($):1916.0